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Compound of Interest

Compound Name: ACP-5862-d4

Cat. No.: B12418138

For researchers, scientists, and drug development professionals, this guide provides an in-
depth technical overview of ACP-5862, the primary active metabolite of the Bruton's tyrosine
kinase (BTK) inhibitor acalabrutinib. It includes information on commercial suppliers of its
deuterated form, ACP-5862-d4, quantitative data, experimental protocols, and key signaling
pathways.

ACP-5862-d4 is a deuterated stable isotope-labeled version of ACP-5862, primarily utilized as
an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass
spectrometry (LC-MS), to ensure the accuracy and precision of analytical methods. While this
guide focuses on the technical aspects of the active metabolite ACP-5862, the listed suppliers
provide the deuterated form for these critical research applications.

Commercial Suppliers of ACP-5862-d4

Researchers can obtain ACP-5862-d4 for research purposes from a variety of specialized
chemical suppliers. While availability and catalog numbers may change, the following
companies are established providers of complex organic molecules and isotope-labeled
compounds:

e Molsyns Research: A supplier specializing in stable isotopes and metabolites.

o Alentris Research Pvt. Ltd.: Offers a range of complex molecules, including stable isotope-
labeled compounds.
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e Chromato Scientific: Specializes in custom synthesis of unique and complex molecules for
research.

o Pharmaffiliates: A provider of impurity standards, metabolites, and reference compounds.

o Cleanchem: Supplies impurity reference standards and related products for the
pharmaceutical industry.

It is recommended to contact these suppliers directly for the most current product information,
availability, and pricing.

Technical Data: Pharmacokinetics and Potency

ACP-5862 is a pharmacologically active metabolite of acalabrutinib and contributes significantly
to its overall clinical efficacy.[1][2] The following tables summarize key quantitative data for both
acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

Parameter Acalabrutinib ACP-5862 Source(s)
Terminal Elimination
] ~1 hour ~6.9 hours [3]
Half-Life (t%%)
Time to Maximum
) ~0.5 hours ~0.75 hours [4]
Concentration (Tmax)
Apparent Oral Not directly
159 L/hr . [3]
Clearance (CL/F) administered
Plasma Protein
o ~97.5% ~98.6%
Binding
Blood-to-Plasma Ratio ~0.7-0.8 ~0.7
_ Primarily by CYP3A Metabolized by
Metabolism

enzymes CYP3A enzymes

Table 2: In Vitro Potency and Selectivity of Acalabrutinib and ACP-5862
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Parameter

Acalabrutinib

ACP-5862 Source(s)

~50% less potent than

BTK Inhibition (1IC50) 3nM o
acalabrutinib
o Approximately 2-fold
BTK Inactivation Rate _
High lower than

(kinact/Kl)

acalabrutinib

Kinase Selectivity

Highly selective for
BTK

Similar high kinase
selectivity profile to

acalabrutinib

CYP Inhibition (in

Vitro)

Weak inhibitor of
CYP2C8, CYP2C9,
CYP3A4

Weak inhibitor of
CYP2C9, CYP2C19

Transporter Substrate

P-gp and BCRP

P-gp and BCRP

Signaling Pathways and Experimental Workflows

ACP-5862, like its parent compound acalabrutinib, is a covalent inhibitor of Bruton's tyrosine

kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.
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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ACP-5862 on BTK.
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General experimental workflow for assessing the inhibitory activity of ACP-5862.

Experimental Protocols
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Detailed methodologies are crucial for the accurate assessment of ACP-5862's activity. Below
are representative protocols for key in vitro assays. Note that specific concentrations and
incubation times may require optimization.

Biochemical BTK Inhibition Assay (LanthaScreen™ TR-
FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the
binding of the inhibitor to the BTK kinase domain.

Materials:

Recombinant human BTK enzyme

e LanthaScreen™ Eu-anti-tag antibody

» Alexa Fluor™ 647-labeled kinase tracer
» Kinase buffer

e ATP

e EDTA

» ACP-5862 and control inhibitors

o 384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of ACP-5862 in kinase buffer.

Reaction Setup: To each well of a 384-well plate, add the test compound, Eu-labeled
antibody, and BTK enzyme.

Initiation: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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o Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

» Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor
concentration to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of ACP-5862 against a large panel of
kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site
directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid
support is quantified by gPCR of the DNA tag.

Procedure:

e Compound Submission: Provide ACP-5862 at a specified concentration (e.g., 1 uM) to the
service provider (e.g., Eurofins DiscoverX).

e Screening: The compound is screened against a panel of hundreds of kinases.

o Data Analysis: The results are reported as percent of control, where a lower percentage
indicates stronger binding of the test compound. This is used to generate a kinase selectivity
profile and identify off-target interactions.

Cellular B-Cell Activation Assay (CD69 Expression)

This flow cytometry-based assay measures the inhibition of B-cell activation in a cellular
context.

Materials:
e Human peripheral blood mononuclear cells (PBMCs) or whole blood

o B-cell receptor agonist (e.g., anti-lgM)
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Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation
marker)

Cell culture medium and supplements

ACP-5862 and control inhibitors

FACS buffer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood.

Compound Treatment: Pre-incubate the cells with a serial dilution of ACP-5862 for 1-2 hours.

B-Cell Stimulation: Add a B-cell receptor agonist (e.g., anti-lgM) to stimulate B-cell activation
and incubate for 18-24 hours.

Staining: Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis: Gate on the CD19-positive B-cell population and quantify the expression of
CD69. Plot the inhibition of CD69 expression against the ACP-5862 concentration to
determine the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document. BenchChem. [Commercial Suppliers and Technical Guide for ACP-
5862-d4 in Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418138#commercial-suppliers-of-acp-5862-d4-for-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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